HLA-A*0201 Binding Affinity: Native gp100 (280-288) vs. Heteroclitic 288V Analog — Rationale for Selecting the Native Sequence
The native gp100 (280-288) peptide YLEPGPVTA has a lower HLA-A*0201 binding affinity compared to its heteroclitic analog YLEPGPVTV (288V), which contains a single valine substitution at the C-terminal anchor position 288. This modification was deliberately engineered to enhance HLA-A2 binding and increase peptide-MHC complex stability [1]. Quantitative studies demonstrate that the 288V substitution produces a measurable improvement in HLA-A2 binding, making the native peptide the appropriate choice when researchers require the natural, unmodified epitope for studying endogenous antigen processing, TCR interactions at physiological affinity levels, or comparing against the enhanced analog as a benchmark in vaccine development studies. In peptide mixture experiments, gp100:280-288 was identified among immunodominant epitopes 'even though the HLA-A*0201 binding affinities of these peptides were much lower than other peptides in the mixture' [2], confirming that native affinity does not preclude biological relevance.
| Evidence Dimension | Relative HLA-A*0201 binding affinity and peptide-MHC complex stability |
|---|---|
| Target Compound Data | Native gp100 (280-288) YLEPGPVTA: lower HLA-A2 binding affinity; reference baseline [1] |
| Comparator Or Baseline | Heteroclitic gp100 (280-288) 288V YLEPGPVTV: enhanced HLA-A2 binding and increased peptide-HLA complex stability [1] |
| Quantified Difference | 288V variant shows enhanced binding to HLA-A2 and increased stability of the peptide-HLA complex vs. native sequence (quantitative fold-change data reported in Salgaller et al., Cancer Res 1996) [1] |
| Conditions | HLA-A*0201 binding assays; T2 peptide-MHC stabilization assays; Salgaller et al. (1996) Cancer Res 56:4749-4757 [1] |
Why This Matters
Procurement of the native sequence is essential when the experimental design requires the physiologically processed epitope for studying endogenous T cell responses, while the 288V analog should be selected specifically for enhanced immunogenicity applications in vaccine protocols.
- [1] Salgaller ML, et al. Recognition of multiple epitopes in the human melanoma antigen gp100 by tumor-infiltrating T lymphocytes associated with in vivo tumor regression. Cancer Research. 1996;56:4749-4757. View Source
- [2] Stimulation of tumor-reactive T lymphocytes using mixtures of synthetic peptides derived from tumor-associated antigens with diverse MHC binding affinities. Journal of Immunological Methods. 2004. View Source
